2-Fluorobiphenyl-4-carboxaldehyde

Description

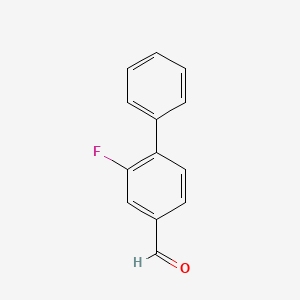

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFKVFLWRKZSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374641 | |

| Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57592-43-5 | |

| Record name | 2-Fluoro[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57592-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobiphenyl-4-carboxaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, including the biphenyl backbone and the strategically placed fluorine atom and aldehyde functional group, impart distinct chemical properties that are highly valuable in medicinal chemistry and materials science. The fluorine substitution can significantly influence the molecule's reactivity, selectivity, metabolic stability, and biological activity, making it a compound of great interest for researchers.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57592-43-5 | [2] |

| Molecular Formula | C13H9FO | [2] |

| Molecular Weight | 200.21 g/mol | [2] |

| Appearance | Off-white to yellow powder/solid | [1] |

| Melting Point | 27-31 °C (lit.) | [2][3] |

| Boiling Point | 315.8±30.0 °C (Predicted) | [2] |

| Density | 1.173±0.06 g/cm3 (Predicted) | [2] |

| Solubility | Insoluble in water. | [4] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be observed in the highly deshielded region (around 190 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR spectrum will provide a specific signal for the fluorine atom, with its chemical shift and coupling patterns offering valuable structural information.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.21). Fragmentation patterns can provide further structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹) and C-F stretching vibrations.

Synthesis and Reactivity

The synthesis of this compound typically involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance.[5]

Suzuki-Miyaura Coupling: A Proven Synthetic Strategy

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5][6] For the synthesis of this compound, this would involve the reaction of a suitably substituted boronic acid with a fluorinated aryl halide.

General Reaction Scheme:

Figure 1: Generalized Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1 equivalent), 2-fluorophenylboronic acid (1.1 equivalents), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), and a phosphine ligand like triphenylphosphine (0.04 equivalents).[7]

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as sodium carbonate (2 equivalents).[7]

-

Reaction Execution: The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluorobiphenyl-4-carboxylic acid, using common oxidizing agents like potassium permanganate or Jones reagent. This derivative is also a valuable synthetic intermediate.[8]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-fluoro-[1,1'-biphenyl]-4-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions, including the formation of imines, oximes, hydrazones, and cyanohydrins.[9][10]

-

Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes.

-

Condensation Reactions: It can participate in various condensation reactions, such as the aldol and Knoevenagel condensations.

Applications in Drug Discovery and Materials Science

The unique combination of a biphenyl scaffold, a fluorine substituent, and a reactive aldehyde group makes this compound a highly sought-after intermediate in several fields.

Pharmaceutical Research

-

Scaffold for Bioactive Molecules: The biphenyl moiety is a common structural motif in many biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic properties.[1][11]

-

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): this compound can serve as a starting material for the synthesis of derivatives of flurbiprofen, a well-known NSAID.[2] For example, it can be used to synthesize (2-fluoro-1,1′-biphenyl-4-yl)acetic acid.[2][3]

-

Synthesis of Novel Heterocycles: The aldehyde functionality provides a handle for the construction of various heterocyclic ring systems, which are prevalent in many drug candidates. The reaction of the aldehyde with hydrazides to form hydrazones is a common strategy to generate diverse molecular libraries for biological screening.[9][10]

Figure 2: A representative workflow illustrating the use of this compound in the discovery of bioactive compounds.

Materials Science

-

Liquid Crystals: Biphenyl derivatives are known to exhibit liquid crystalline properties. The polarity and steric profile introduced by the fluorine atom and the aldehyde group can be exploited in the design of new liquid crystal materials.

-

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are of interest in the development of materials for OLEDs due to their electronic properties and stability.

-

Polymers: The aldehyde functionality can be used to incorporate this fluorinated biphenyl unit into polymer backbones, leading to materials with tailored thermal and optical properties.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wear protective gloves, eye protection, and face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air.[13]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established. The strategic placement of the fluorine atom and the reactivity of the aldehyde group provide a powerful platform for the design and synthesis of novel molecules with tailored properties. As research in fluorinated compounds continues to expand, the importance of this compound as a key building block is expected to grow.

References

-

This compound 97. (n.d.). Four Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

This compound. (n.d.). [Chemical Label]. Retrieved from [Link]

-

Supporting Information. (n.d.). [PDF]. Retrieved from [Link]

-

2-Fluorobiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017, April 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022). ACS Omega. Retrieved from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025, November 18). ResearchGate. Retrieved from [Link]

-

Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved from [Link]

-

2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024, October 1). National Science Review. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound 97 | 57592-43-5 [amp.chemicalbook.com]

- 4. 2-FLUOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Fluorobiphenyl-4-carboxylic acid 97 137045-30-8 [sigmaaldrich.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. fishersci.at [fishersci.at]

2-Fluorobiphenyl-4-carboxaldehyde CAS number 57592-43-5

An In-Depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde (CAS: 57592-43-5)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound is not merely another aromatic aldehyde; it is a carefully designed intermediate that offers a unique combination of reactivity and structural features. The presence of the fluorine atom at the 2-position of the biphenyl system is a deliberate choice, intended to modulate electronic properties, metabolic stability, and intermolecular interactions in the final target molecules.[1] The aldehyde group at the 4-position provides a versatile synthetic handle for a multitude of chemical transformations.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable reagent. We will move beyond a simple recitation of facts and delve into the causality behind its synthesis, the interpretation of its analytical data, and the strategic rationale for its application. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for your own experimental work.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS number 57592-43-5, is an organic compound classified as an oxygen-containing polycyclic aromatic hydrocarbon (OPAH) derivative.[2] Its structure features a biphenyl scaffold, which is common in many biologically active molecules, with a fluorine substituent on one ring and a carboxaldehyde group on the other.

Chemical Structure

The molecular structure is fundamental to its reactivity and applications.

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound. It is important to note that while some data are from experimental measurements, others are predicted values, which are useful for estimation but should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 57592-43-5 | [2][3][4][5] |

| Molecular Formula | C₁₃H₉FO | [2][5] |

| Molecular Weight | 200.21 g/mol | [2][5] |

| Appearance | Off-white to yellow solid/powder | [6] |

| Melting Point | 27-31 °C (lit.) | [2] |

| Boiling Point | 315.8 ± 30.0 °C (Predicted) | [2] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >230 °C | [2] |

| Solubility | Insoluble in water. | [7] |

Synthesis and Reaction Mechanisms

The construction of the biphenyl scaffold is the cornerstone of this molecule's synthesis. The most prevalent and efficient method for this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high tolerance for various functional groups, which is critical when dealing with a reactive aldehyde.[9]

The Suzuki-Miyaura Coupling Pathway

The general mechanism involves a catalytic cycle with a Palladium(0) species. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yield and purity.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Laboratory Synthesis Protocol

This protocol is a representative example for synthesizing this compound. It is adapted from established procedures for similar biphenyl aldehydes.[10]

Reactants:

-

4-Bromobenzaldehyde (1.0 eq)

-

2-Fluorophenylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂; 0.005 eq)

-

Triphenylphosphine (PPh₃; 0.015 eq)

-

2M Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

-

Toluene and Water (as solvents)

Procedure:

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzaldehyde, 2-fluorophenylboronic acid, and toluene.

-

Catalyst and Ligand Addition: Stir the mixture at room temperature for 20-30 minutes to ensure dissolution. To this solution, add palladium(II) acetate and triphenylphosphine.

-

Base and Water Addition: Add the 2 M aqueous solution of sodium carbonate, followed by an appropriate volume of deionized water.

-

Reaction Execution: Heat the biphasic mixture to reflux (typically 85-95 °C) under a nitrogen atmosphere. The reaction progress should be monitored.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots via ¹H NMR, observing the disappearance of the 4-bromobenzaldehyde signals and the appearance of the product signals.[10]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data are typical for this compound.

| Analysis Type | Characteristic Features |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.~7.6-7.7 ppm (d, 2H): Aromatic protons meta to the aldehyde group.~7.3-7.5 ppm (m, 4H): Protons on the fluorinated phenyl ring. The fluorine atom will cause complex splitting patterns (coupling). |

| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~160 ppm (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F).~125-145 ppm: Aromatic carbons. Specific assignments require 2D NMR techniques. |

| IR (Infrared) | ~1700 cm⁻¹: Strong C=O stretch from the aldehyde.~2820 & 2720 cm⁻¹: C-H stretches characteristic of aldehydes.~1600 cm⁻¹: C=C stretches of the aromatic rings.~1200-1250 cm⁻¹: C-F stretch. |

| MS (Mass Spec) | m/z = 200.21: Molecular ion peak [M]⁺ corresponding to C₁₃H₉FO. |

Note: NMR chemical shifts (δ) are in ppm. Splitting patterns are denoted as s (singlet), d (doublet), and m (multiplet). J values are coupling constants in Hz.

Applications in Medicinal Chemistry and Research

The primary utility of this compound lies in its role as a sophisticated intermediate in the synthesis of high-value molecules, particularly pharmaceuticals.

Precursor to Flurbiprofen Derivatives

A significant application is its use as a starting material for synthesizing derivatives of Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID).[2] For example, it can be used to synthesize (2-fluoro-1,1′-biphenyl-4-yl)acetic acid, a novel analogue of flurbiprofen.[2]

Caption: Synthetic pathway to a Flurbiprofen analogue.

The Role of Fluorine in Drug Design

The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance a drug candidate's profile.[1] It can:

-

Block Metabolic Sites: The C-F bond is very strong, preventing metabolic oxidation at that position, which can increase the drug's half-life.

-

Modulate Acidity/Basicity: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, affecting solubility and receptor binding.[1]

-

Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

-

Enhance Membrane Permeability: The lipophilicity introduced by fluorine can improve a molecule's ability to cross cell membranes.[1]

Versatility of the Aldehyde Group

The aldehyde functional group is a gateway to numerous other functionalities, making this compound a versatile building block. Standard organic transformations include:

-

Oxidation to a carboxylic acid.

-

Reductive amination to form amines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form Schiff bases (imines) and other heterocyclic structures.[11][12]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information.

Hazard Identification

-

GHS Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[13]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[14]

-

First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

Storage Recommendations

-

Temperature: Store in a cool place, typically recommended at 2-8°C.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound (CAS 57592-43-5) stands out as a highly valuable and versatile intermediate for advanced chemical synthesis. Its utility is defined by the combination of a reactive aldehyde handle and a fluorinated biphenyl core, a scaffold of significant interest in medicinal chemistry. Understanding its synthesis via Suzuki-Miyaura coupling, its detailed analytical profile, and its strategic applications allows researchers to leverage its full potential in the development of novel pharmaceuticals and functional materials. Adherence to strict safety and handling protocols is essential when working with this and any chemical reagent.

References

-

This compound 97 Four Chongqing Chemdad Co. chemdad.com. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

- Chem 117 Reference Spectra Spring 2011. Source not specified.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. IJPSR. [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

-

SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]

-

Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. Sciforum. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/a58c89c836934c5625c2859c2354c414902a7b69]([Link]

- Organic Reactions & Reaction Mechanisms/2. Source not specified.

- Review of Organic Chem II. Source not specified.

-

19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. PubMed. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 57592-43-5|2-Fluoro-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. a2bchem.com [a2bchem.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-FLUOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijpsr.com [ijpsr.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 2-Fluorobiphenyl-4-carboxaldehyde, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. We will delve into its fundamental properties, synthetic pathways, characteristic reactivity, and pivotal role as a building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this important compound.

Core Properties and Molecular Characteristics

This compound, also known by its synonym 4-(2-fluorophenyl)benzaldehyde, is an organic compound featuring a biphenyl backbone. The strategic placement of a fluorine atom at the 2-position and a carboxaldehyde group at the 4-position of the opposing phenyl ring imparts unique reactivity and makes it a valuable precursor in multi-step syntheses.

The fluorine substituent is particularly noteworthy. Its high electronegativity can influence the electronic properties of the aromatic system, potentially enhancing the biological activity and metabolic stability of derivative compounds. This is a key consideration in modern drug design, where fluorinated analogues of existing pharmaceuticals are often explored to improve their pharmacokinetic profiles.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 200.21 g/mol | [1][][3][4] |

| Molecular Formula | C₁₃H₉FO | [1][][3][4] |

| CAS Number | 57592-43-5 / 57592-42-4 | [1][][5][6] |

| Melting Point | 27-31 °C | [1][7] |

| Boiling Point | 315.8 ± 30.0 °C (Predicted) | [1] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Off-white to yellow powder/crystals | [3] |

| Storage Temperature | 2-8°C | [1][7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Suzuki coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. This palladium-catalyzed cross-coupling reaction is favored for its high yields and tolerance of a wide range of functional groups.

Synthetic Workflow: Suzuki Coupling

A logical and field-proven approach involves the coupling of 4-formylphenylboronic acid with 1-bromo-2-fluorobenzene.

Causality of Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) source is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common choice due to its commercial availability and effectiveness.

-

Base (e.g., Na₂CO₃, K₂CO₃): A base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of a mild base like sodium carbonate is typically sufficient and helps to minimize side reactions.

-

Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often employed. Toluene solubilizes the organic starting materials and the palladium catalyst, while the aqueous phase contains the base and facilitates the removal of inorganic byproducts. Ethanol can be added to improve the solubility of the reactants.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (2.0 eq) and a suitable organic solvent such as toluene.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Workflow

Caption: Suzuki coupling workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Key Application: Synthesis of Flurbiprofen Derivatives

A significant application of this compound is its use as a starting material for the synthesis of derivatives of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][7] This underscores its importance in medicinal chemistry. For example, it can be used to synthesize (2-fluoro-1,1′-biphenyl-4-yl)acetic acid.[1][7]

Reaction Pathway: From Aldehyde to Carboxylic Acid Derivative

A common synthetic route to achieve this transformation involves a two-step process:

-

Reduction of the Aldehyde: The aldehyde is first reduced to the corresponding alcohol, (2-fluoro-1,1'-biphenyl-4-yl)methanol, using a mild reducing agent like sodium borohydride (NaBH₄).

-

Conversion to Acetic Acid: The resulting alcohol is then converted to the final acetic acid derivative. This can be achieved through various methods, such as conversion to a halide followed by cyanation and hydrolysis.

Diagram of a Key Reaction Pathway

Caption: A plausible synthetic route to a flurbiprofen derivative.

Further Applications

Beyond NSAID synthesis, this compound is a valuable building block for:

-

Agrochemicals: The fluorobiphenyl moiety can be incorporated into novel pesticides and herbicides.[3]

-

Advanced Materials: It serves as a precursor for liquid crystals and polymers used in electronics and display technologies.[3]

-

Fluorescent Probes: Its aromatic structure can be modified to create fluorescent molecules for biological imaging.[3]

-

Organic Synthesis: It is used in the development of new synthetic methodologies and as a component in the synthesis of various complex organic molecules.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Codes: Xi (Irritant).[1]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[1]

-

Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37 - Wear suitable protective clothing and gloves.[1]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate of significant value, primarily due to its versatile aldehyde functionality and the presence of a fluorinated biphenyl scaffold. Its role in the synthesis of pharmaceutically active molecules, particularly derivatives of the NSAID flurbiprofen, highlights its importance in drug discovery and development. Furthermore, its applications in materials science and agrochemicals demonstrate its broad utility. A thorough understanding of its synthesis, reactivity, and handling is crucial for chemists and researchers aiming to leverage its unique properties in their work.

References

-

This compound 97 , Chemdad, [Link]

-

2-FLUOROBIPHENYL-4-CARBALDEHYDE [57592-42-4] , Chemsigma, [Link]

-

2-Fluorobiphenyl | C12H9F | CID 67579 , PubChem, [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES , International Journal of Pharmaceutical Sciences and Research, [Link]

-

Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study , ACS Omega, [Link]

-

Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies , Pharmaceuticals (Basel), [Link]

Sources

- 1. This compound 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4 -Fluorobiphenyl-3-carboxaldehyde AldrichCPR 164334-74-1 [sigmaaldrich.com]

- 5. 2'-FLUOROBIPHENYL-4-CARBALDEHYDE | 57592-42-4 [chemicalbook.com]

- 6. 2-FLUOROBIPHENYL-4-CARBALDEHYDE [57592-42-4] | Chemsigma [chemsigma.com]

- 7. This compound 97 | 57592-43-5 [amp.chemicalbook.com]

A Senior Application Scientist's Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 2-Fluorobiphenyl-4-carboxaldehyde, a key building block in modern organic synthesis. We will move beyond a simple recitation of facts to explore the causality behind its structural features, synthetic routes, and its strategic importance in the development of novel chemical entities.

Core Molecular Structure and Physicochemical Profile

This compound, identified by CAS Number 57592-43-5, is a bi-aryl aldehyde with a molecular formula of C₁₃H₉FO.[1] Its structure is characterized by two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a fluorine atom at the 2-position, and the other with a carboxaldehyde (formyl) group at the 4-position.

The strategic placement of these functional groups dictates the molecule's reactivity and utility. The aldehyde group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The fluorine atom at the ortho-position of the second phenyl ring introduces significant steric and electronic effects.

Causality behind Structural Features:

-

Dihedral Angle: The fluorine atom's steric bulk forces a non-planar conformation between the two phenyl rings. This twisted dihedral angle is a critical feature, influencing the molecule's overall three-dimensional shape and its ability to interact with biological targets.

-

Electronic Effects: Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. This can influence the reactivity of the adjacent phenyl ring and is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity.[2][3]

-

Aldehyde Reactivity: The formyl group is an electrophilic center, readily participating in nucleophilic addition reactions, which is the foundation for its use as a synthetic precursor.

Diagram: Molecular Structure of this compound

A 2D representation of the this compound structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 57592-43-5 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Melting Point | 27-31 °C | [1][4] |

| Boiling Point | 315.8 ± 30.0 °C (Predicted) | [1] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Off-white to yellow powder/crystals | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Mechanistic Considerations: The Suzuki Coupling Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and aryl boronic acids.

Self-Validating Protocol: Suzuki Coupling Synthesis

This protocol is designed to be self-validating by including checkpoints and expected outcomes.

Reactants:

-

4-Formylphenylboronic acid

-

1-Bromo-2-fluorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Workflow:

-

Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Causality: The Palladium(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, halting the catalytic cycle.

-

Reagent Charging: To a flame-dried Schlenk flask, add 4-formylphenylboronic acid (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 4:1 v/v). Degassing is critical to remove dissolved oxygen.

-

Aryl Halide Addition: Add 1-bromo-2-fluorobenzene (1.1 eq) to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS. Checkpoint: The reaction should show significant product formation within 2-4 hours. Complete conversion is typically achieved in 6-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The organic layer contains the crude product.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product. Validation: Purity should be assessed by ¹H NMR and LC-MS. The expected ¹H NMR spectrum will show characteristic shifts for the aldehyde proton (~9.9-10.1 ppm) and distinct aromatic proton signals.

Diagram: Suzuki Coupling Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound make it a valuable intermediate in several high-value research areas.

A. Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This aldehyde is a direct precursor to derivatives of Flurbiprofen, a potent NSAID.[1][4] The synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by further elaboration. The 2-fluorobiphenyl core is a well-established pharmacophore in this class of drugs.[5]

B. Synthesis of Urease Inhibitors: Recent studies have demonstrated the use of this aldehyde in synthesizing hydrazone derivatives that exhibit significant urease inhibitory activity.[6] Urease is a key enzyme in the pathogenesis of Helicobacter pylori, the bacterium responsible for most peptic ulcers. The aldehyde is reacted with hydrazides to form hydrazones, which can then be screened for biological activity.[6]

C. Advanced Materials: The biphenyl moiety is a common structural motif in liquid crystals and organic polymers.[2][5] The introduction of fluorine can fine-tune the material's properties, such as its dielectric constant and thermal stability. This aldehyde serves as a building block for creating more complex, functionalized biphenyls for applications in electronics and display technologies.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular scaffold. The interplay between the reactive aldehyde, the sterically demanding fluorine atom, and the biphenyl core provides chemists with a powerful tool for constructing complex molecules with tailored properties. Its central role in the synthesis of pharmaceuticals like Flurbiprofen derivatives highlights its importance in medicinal chemistry. Understanding the causality behind its structure and reactivity is paramount for its effective application in the laboratory and in the development of next-generation therapeutics and materials.

References

-

This compound 97 , Chemdad Co., Ltd.

-

This compound 97 (57592-43-5) , ChemicalBook.

-

2'-FLUOROBIPHENYL-4-CARBALDEHYDE (57592-42-4) , ChemicalBook.

-

2-Fluoro-4'-propyl[1,1'-biphenyl]-4-carboxaldehyde , PubChem, National Center for Biotechnology Information.

-

2'-Fluorobiphenyl-4-carbaldehyde (57592-42-4) , BOC Sciences.

-

2'-FLUOROBIPHENYL-4-CARBALDEHYDE synthesis , ChemicalBook.

-

4'-Fluorobiphenyl-4-carbaldehyde , Chem-Impex International.

-

2-Fluorobiphenyl , PubChem, National Center for Biotechnology Information.

-

2-Fluorobiphenyl (CAS Number 321-60-8) , Ossila.

-

Safety Data Sheet for 2-Fluorobiphenyl , Sigma-Aldrich.

-

Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study , National Center for Biotechnology Information.

-

2'-FLUOROBIPHENYL-4-CARBALDEHYDE CAS#: 57592-42-4 , ChemicalBook.

-

SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES , International Journal of Pharmaceutical Sciences and Research.

-

2-FLUOROBIPHENYL , CAMEO Chemicals, NOAA.

-

2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects , National Science Review.

Sources

- 1. This compound 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 97 | 57592-43-5 [amp.chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

Introduction: The Significance of 2-Fluorobiphenyl-4-carboxaldehyde in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its strategic importance lies in the unique combination of a biphenyl scaffold, a fluorine substituent, and a reactive aldehyde functional group. The biphenyl moiety provides a rigid and sterically defined core, often crucial for binding to biological targets. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will explore two principal synthetic strategies, starting from either 2-fluorobiphenyl or 4-bromo-2-fluorobiphenyl. Each section will delve into the synthesis of the starting material and the subsequent formylation step, offering detailed protocols and expert insights to guide researchers in their synthetic endeavors.

PART 1: Synthesis Starting from 2-Fluorobiphenyl

A logical and direct approach to this compound involves the introduction of a formyl group onto the pre-formed 2-fluorobiphenyl backbone. This strategy is contingent on the regioselective formylation at the 4-position of the phenyl ring bearing the fluorine atom.

Synthesis of the Starting Material: 2-Fluorobiphenyl

2-Fluorobiphenyl (CAS 321-60-8) is a commercially available compound, but for cases where a laboratory-scale synthesis is required, it can be efficiently prepared from 2-fluoroaniline.[1][2][3][4][5][6] A common and reliable method involves a diazotization reaction followed by a Gomberg-Bachmann-Hey reaction.

Experimental Protocol: Synthesis of 2-Fluorobiphenyl from 2-Fluoroaniline

Materials:

-

2-Fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Benzene

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Diazotization: A solution of 2-fluoroaniline in a mixture of hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Gomberg-Bachmann-Hey Reaction: The cold diazonium salt solution is slowly added to a vigorously stirred, cooled (0-5 °C) two-phase system of benzene and an aqueous solution of sodium hydroxide. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with dilute hydrochloric acid, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-fluorobiphenyl is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a white to off-white solid.[7]

Causality Behind Experimental Choices:

-

The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

-

The use of a two-phase system with vigorous stirring in the Gomberg-Bachmann-Hey reaction maximizes the interfacial area for the reaction between the aqueous diazonium salt and the organic benzene layer.

-

The basic conditions in the second step are necessary to neutralize the acid generated and to facilitate the coupling reaction.

Formylation of 2-Fluorobiphenyl: The Vilsmeier-Haack Reaction

With 2-fluorobiphenyl in hand, the next critical step is the regioselective introduction of the aldehyde group at the 4-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[8][9][10][11][12] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9][13] The fluorine atom in 2-fluorobiphenyl is an ortho, para-directing group, and due to steric hindrance at the ortho positions, formylation is expected to occur predominantly at the para-position.[1][9]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the Vilsmeier-Haack formylation of 2-fluorobiphenyl.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorobiphenyl

Materials:

-

2-Fluorobiphenyl

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Sodium acetate (NaOAc) or sodium hydroxide (NaOH) for work-up

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is dissolved in an anhydrous solvent like dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise with stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: A solution of 2-fluorobiphenyl in the same anhydrous solvent is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for several hours to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis and Work-up: The reaction mixture is cooled to 0 °C and then carefully poured into a beaker containing crushed ice and a solution of sodium acetate or sodium hydroxide. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components. The mixture is stirred until the ice has melted completely.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validating System and Causality:

-

The use of anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.

-

The slow, controlled addition of POCl₃ to DMF at low temperatures is necessary to manage the exothermic reaction and prevent side reactions.

-

The final hydrolysis step is essential for the conversion of the iminium salt intermediate to the desired aldehyde. The use of a basic or buffered solution for hydrolysis prevents potential side reactions that can occur under strongly acidic conditions.

PART 2: Synthesis Starting from 4-Bromo-2-fluorobiphenyl

An alternative and often highly efficient route to this compound utilizes 4-bromo-2-fluorobiphenyl as the starting material. This approach leverages the reactivity of the aryl bromide, which can be converted into an organometallic species and subsequently formylated.

Synthesis of the Starting Material: 4-Bromo-2-fluorobiphenyl

4-Bromo-2-fluorobiphenyl is a key intermediate and can be synthesized from 4-bromo-2-fluoroaniline.[14][15][16] The synthesis involves a diazotization reaction followed by a coupling reaction with benzene.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobiphenyl from 4-Bromo-2-fluoroaniline

Materials:

-

4-Bromo-2-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Benzene

-

Copper powder or a copper(I) salt (optional, as a catalyst)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Diazotization: 4-Bromo-2-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.

-

Coupling Reaction: The cold diazonium salt solution is then added to a vigorously stirred mixture of benzene, often in the presence of a copper catalyst. The reaction is allowed to proceed, sometimes with gentle warming, until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is worked up by separating the organic layer, washing it with dilute acid, water, and brine. After drying over anhydrous magnesium sulfate and removing the solvent, the crude 4-bromo-2-fluorobiphenyl is purified by vacuum distillation or recrystallization. A detailed procedure can be found in the literature, often yielding the product in good yields.[14][15]

Conversion of 4-Bromo-2-fluorobiphenyl to the Aldehyde via a Grignard Reagent

The carbon-bromine bond in 4-bromo-2-fluorobiphenyl can be readily converted into a carbon-magnesium bond to form a Grignard reagent. This powerful nucleophile can then react with a suitable formylating agent to introduce the aldehyde functionality.

Diagram of the Grignard Route Workflow:

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Experimental Protocol: Grignard Formation and Formylation

Materials:

-

4-Bromo-2-fluorobiphenyl

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

A suitable formylating agent (e.g., ethyl formate, N,N-dimethylformamide)

-

Iodine (as an initiator)

-

Standard laboratory glassware and equipment for anhydrous and inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked flask is charged with magnesium turnings and a small crystal of iodine under a nitrogen or argon atmosphere. Anhydrous THF is added, and a small amount of a solution of 4-bromo-2-fluorobiphenyl in anhydrous THF is introduced to initiate the reaction. Once the reaction begins (indicated by a color change and gentle refluxing), the remaining solution of 4-bromo-2-fluorobiphenyl is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[17][18]

-

Formylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C or 0 °C). A solution of the formylating agent (e.g., ethyl formate or DMF) in anhydrous THF is then added dropwise. The choice of formylating agent is critical. While DMF can be used, it may lead to the formation of a stable tetrahedral intermediate that requires a specific work-up. Ethyl formate will initially form a secondary alcohol upon acidic work-up, which would then need to be oxidized to the aldehyde in a separate step. For a more direct conversion, other formylating agents like N-formylpiperidine can be considered.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid at low temperature. The mixture is then extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed. If a secondary alcohol was formed, it is then oxidized to the aldehyde using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. The final product, this compound, is purified by column chromatography or recrystallization.

Expertise & Experience Insights:

-

The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium surface with a small amount of iodine or 1,2-dibromoethane is a common and effective practice.

-

The purity of the magnesium and the solvent is paramount for the successful formation of the Grignard reagent.

-

When using DMF as the formylating agent, careful control of the stoichiometry and reaction temperature is necessary to minimize the formation of byproducts.

Comparison of Synthetic Routes

| Feature | Synthesis from 2-Fluorobiphenyl (Vilsmeier-Haack) | Synthesis from 4-Bromo-2-fluorobiphenyl (Grignard) |

| Starting Material Availability | 2-Fluorobiphenyl is commercially available. | 4-Bromo-2-fluorobiphenyl may need to be synthesized. |

| Number of Steps | Typically a one-step formylation from the biphenyl. | Two or more steps from the bromo-biphenyl (Grignard formation, formylation, and potentially oxidation). |

| Reagents and Conditions | Uses POCl₃ and DMF, which are corrosive and require careful handling. | Requires anhydrous and inert conditions for Grignard reagent formation. |

| Regioselectivity | Generally good, favoring the para-position. | The position of the aldehyde is determined by the position of the bromine atom. |

| Potential Challenges | Handling of POCl₃, potential for side reactions if the substrate is not sufficiently activated. | Initiation of the Grignard reaction, ensuring strictly anhydrous conditions. |

| Overall Yield | Can be high, depending on the substrate. | Can be high, but the multi-step nature can lead to lower overall yields. |

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and considerations. The choice of the optimal route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The Vilsmeier-Haack formylation of 2-fluorobiphenyl offers a more direct approach, while the Grignard route starting from 4-bromo-2-fluorobiphenyl provides a robust and reliable alternative.

A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are crucial for the successful synthesis of this valuable building block. This guide provides the necessary foundation for researchers and drug development professionals to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel therapeutic agents.

References

-

Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])

- The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. (URL: Not available)

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

"Process For Preparation Of Flurbiprofen". - Quick Company. (URL: [Link])

-

Synthesis of 4-Bromo-2-fluorobiphenyl - PrepChem.com. (URL: [Link])

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: Not available)

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: [Link])

-

VHR = DMF + (SOCl2 or POCl3); Y = OH; X = ED or EWD groups - ResearchGate. (URL: [Link])

- US4518799A - Processes for the preparation of hydratropic acids - Google P

-

4-BROMO-2-FLUORO-1,1'-BIPHENYL - PubChem. (URL: [Link])

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline - ResearchGate. (URL: [Link])

-

A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in ... - Pearson. (URL: [Link])

-

2-Fluorobiphenyl - EZGC Method Translator. (URL: [Link])

-

2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem. (URL: [Link])

-

2-Fluorobiphenyl - CAS Common Chemistry. (URL: [Link])

- CN103224485B - Method for preparing 3-thionphene ethyl formate compound - Google P

-

A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in ... - Pearson. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Fluorobiphenyl | 321-60-8 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. info.restek.com [info.restek.com]

- 5. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Bromo-2-fluorobiphenyl CAS#: 41604-19-7 [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 17. "Process For Preparation Of Flurbiprofen". [quickcompany.in]

- 18. US4518799A - Processes for the preparation of hydratropic acids - Google Patents [patents.google.com]

Navigating the Unseen: A Technical Guide to the Safety and Hazards of 2-Fluorobiphenyl-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, fluorinated biphenyl scaffolds are of paramount importance, serving as key intermediates in the synthesis of a multitude of functional molecules.[1] 2-Fluorobiphenyl-4-carboxaldehyde, a member of this class, presents a unique combination of reactivity and functionality. However, its safe and effective utilization hinges on a comprehensive understanding of its potential hazards. This guide provides an in-depth analysis of the safety profile of this compound, offering a framework for risk assessment and management rooted in scientific principles and best laboratory practices.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These characteristics influence its behavior in the laboratory, dictating appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 57592-43-5 | [2] |

| Molecular Formula | C₁₃H₉FO | [3] |

| Molecular Weight | 200.21 g/mol | [3] |

| Appearance | Solid | - |

| Melting Point | 27-31 °C (lit.) | [1][4] |

| Boiling Point | 315.8±30.0 °C (Predicted) | [4] |

| Density | 1.173±0.06 g/cm³ (Predicted) | [4] |

| Flash Point | >230 °C | [4] |

| Synonyms | 2-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde | - |

This data provides a snapshot of the compound's physical state under standard conditions, indicating it is a low-volatility solid at room temperature, which can mitigate inhalation risks if handled properly.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2] This classification is the cornerstone of our risk assessment, dictating the necessary precautions for safe handling.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning

A Proactive Approach to Risk Management

A self-validating safety protocol is built on a hierarchical system of controls. The following diagram illustrates the logical workflow for mitigating risks associated with this compound.

Caption: Risk Management Workflow for this compound.

Experimental Protocols: Ensuring Safety at the Bench

Adherence to detailed, validated protocols is non-negotiable when working with hazardous chemicals. The following sections provide step-by-step methodologies for the safe handling, storage, and disposal of this compound.

Engineering and Administrative Controls

The primary defense against chemical exposure lies in robust engineering and administrative measures.

-

Ventilation: All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[5]

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be developed and approved before any work commences. This document should be readily accessible to all personnel.

-

Training: All researchers handling this compound must receive documented training on its specific hazards, the proper use of personal protective equipment (PPE), and emergency procedures.

-

Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the identified hazards.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Wear a flame-resistant laboratory coat with full-length sleeves.

-

Nitrile gloves are recommended for incidental contact.[6] Always inspect gloves for any signs of degradation or puncture before use.

-

For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.

-

Ensure that gloves are removed and disposed of properly after handling the chemical, and always wash hands thoroughly with soap and water.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.

Handling and Storage Protocol

Handling:

-

Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

-

Wear all required PPE as outlined in the section above.

-

Conduct all work in a chemical fume hood.[5]

-

Avoid the formation of dust. If handling the solid form, use techniques that minimize aerosolization.

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Storage:

-

Store in a tightly sealed, properly labeled container.[3]

-

Keep in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is 2-8°C.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be secured and accessible only to authorized personnel.

Emergency Response: A Validated Action Plan

In the event of an exposure or spill, a swift and correct response is critical. The following diagram and protocols outline the necessary steps.

Caption: Emergency Response Flowchart for this compound.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Get medical attention if symptoms occur.[3]

Spill and Leak Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

-

Contain: Wearing appropriate PPE, prevent the further spread of the spill.

-

Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Toxicological and Environmental Considerations

A significant gap exists in the publicly available toxicological data for this compound. No specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity was identified.

Expertise-Driven Precaution: In the absence of comprehensive toxicological data, it is prudent to treat this compound as a compound with potential for significant toxicity. The known hazards of skin, eye, and respiratory irritation should be considered the minimum potential effects.

Environmental Fate: Many fluorinated organic compounds are known for their persistence in the environment.[8][9] The strong carbon-fluorine bond can resist both biotic and abiotic degradation, leading to potential bioaccumulation.[8] While specific ecotoxicity data for this compound is lacking, it should be handled in a manner that prevents its release into the environment. Do not allow it to enter drains or waterways. All waste must be disposed of as hazardous chemical waste.

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a cautious and informed approach. While its GHS classification points to irritant properties, the lack of comprehensive toxicological and environmental data necessitates the implementation of stringent safety protocols. By adhering to the hierarchy of controls—prioritizing engineering and administrative measures, supplemented by the diligent use of personal protective equipment—researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework for establishing a self-validating safety system, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

References

-

This compound 97 Four Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

-

Chemical Label for this compound. (n.d.). Retrieved from [Link]

-

Mihaly, J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. Retrieved from [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

Berger, U. (2025, August 10). Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate. Retrieved from [Link]

-

Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(11), E344. Retrieved from [Link]

-

Kwiatkowski, S. K., et al. (2020). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? Environmental Science & Technology Letters, 7(12), 893-898. Retrieved from [Link]

-

Mihaly, J., et al. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Retrieved from [Link]

-

MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

European Commission. (n.d.). Health and safety: H/P phrases. SAMANCTA. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

Ramasamy, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Danishevskiy, S. L., & Kochanov, M. M. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC. Retrieved from [Link]

-

Zapp, J. A. Jr. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 81-85. Retrieved from [Link]

-